N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2OS2/c24-15-11-9-14(10-12-15)13-20(27)26-23-21(16-5-1-3-7-18(16)28-23)22-25-17-6-2-4-8-19(17)29-22/h2,4,6,8-12H,1,3,5,7,13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDZRPCMRUKLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=C(C=C3)F)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the formation of the tetrahydrobenzothiophene moiety. The final step involves the acylation of the intermediate with 4-fluorophenylacetic acid under specific reaction conditions, such as the presence of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives at the fluorophenyl ring.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-fluorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to a particular enzyme’s active site, thereby inhibiting its activity and affecting downstream processes.
Comparison with Similar Compounds
Key Observations :
- The 4-fluorophenyl group in the target compound balances electronegativity and lipophilicity, contrasting with the methylthio (lipophilic) and trifluoromethyl (electron-withdrawing) groups in analogs .
- The tetrahydrobenzothiophen-benzothiazole core distinguishes the target compound from simpler acetamides like 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, which lack fused heterocyclic systems .
Critical Differences :
- The target compound’s tetrahydrobenzothiophen core requires multistep Friedel-Crafts or Gewald-type syntheses, contrasting with simpler acetamide preparations (e.g., ’s one-step coupling of 4-bromophenylacetic acid with 3,4-difluoroaniline) .
Physicochemical and Spectral Properties
IR Spectroscopy :
- The target compound’s acetamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides (), though tautomerism in triazole analogs (e.g., absence of C=O in ’s compounds [7–9]) highlights structural sensitivity .
- NH stretches (3150–3414 cm⁻¹) are consistent across acetamide derivatives, confirming secondary amide formation .
Crystallography :
- Dihedral angles between aryl rings (e.g., 66.4° in ’s 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide) suggest similar conformational flexibility in the target compound .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article provides an in-depth analysis of the biological activity associated with this specific compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 375.53 g/mol. The compound features a benzothiazole core, which is known for its pharmacological significance.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3OS |
| Molecular Weight | 375.53 g/mol |
| CAS Number | 573950-96-6 |
Anticancer Activity
Research has shown that benzothiazole derivatives exhibit significant anticancer properties. A study evaluated the anticancer activity of various benzothiazole derivatives against different cancer cell lines, including MCF-7 (breast cancer) and SK-Hep-1 (liver cancer). The results indicated that compounds similar to this compound demonstrated promising growth inhibition rates.
Case Study: MTT Assay Results
The following table summarizes the growth inhibition percentages observed in MTT assays for related compounds:
| Compound Name | Concentration (µg/ml) | Growth Inhibition (%) |
|---|---|---|
| BZ-I | 512 | 39.18 |
| BZ-II | 512 | 40.62 |
| BZ-III | 512 | 29.22 |
| BZ-IV | 512 | 22.34 |
These results highlight the potential of benzothiazole derivatives as effective anticancer agents .
Antibacterial and Antifungal Activity
In addition to anticancer properties, benzothiazole derivatives have also been investigated for their antibacterial and antifungal activities. Compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table: Antibacterial Activity
| Compound Name | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| Compound C | Candida albicans | 10 |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
- Disruption of Cell Membranes : Antibacterial activity may arise from the ability to disrupt bacterial cell membranes.
Q & A
Basic Research Questions
Synthesis and Structural Confirmation Q1: What established synthetic methodologies are applicable for synthesizing this acetamide derivative? A1: The compound can be synthesized via carbodiimide-mediated coupling, as demonstrated in analogous acetamide syntheses. For example:
- React 4-fluorophenylacetic acid with the amine-containing heterocyclic component (e.g., 3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane (DCM) at 273 K, with triethylamine as a base .
- Purify via extraction (e.g., aqueous HCl wash, NaHCO₃ neutralization) and recrystallization from DCM or methanol .
Q2: Which spectroscopic techniques are critical for characterizing this compound? A2: Key methods include:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly the benzothiazole, tetrahydrobenzothiophen, and 4-fluorophenyl moieties .
- Mass Spectrometry (ESI/HRMS) : To verify molecular ion peaks and fragmentation patterns .
- FT-IR : To identify amide C=O stretches (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
Advanced Research Questions
Crystallographic Refinement Challenges Q3: How can discrepancies in X-ray crystallographic data (e.g., bond angles, torsional strain) be resolved during structure refinement? A3:
- Use SHELXL ( ) for small-molecule refinement, applying restraints for disordered regions and validating hydrogen bonding (e.g., N–H⋯O interactions) .
- Employ OLEX2 ( ) for interactive model adjustment, leveraging its graphical interface to visualize torsional mismatches and optimize hydrogen atom placement .
- Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental vs. theoretical bond lengths and angles .
Optimizing Reaction Conditions Q4: What experimental variables significantly impact synthesis yield, and how can they be systematically optimized? A4: Key factors include:
- Temperature : Lower temperatures (e.g., 273 K) minimize side reactions during carbodiimide coupling .
- Catalyst Stoichiometry : Excess EDC·HCl (e.g., 1.2–1.5 equivalents) improves coupling efficiency .
- Solvent Polarity : Polar aprotic solvents (e.g., DCM) enhance reagent solubility, while methanol/water mixtures improve recrystallization .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions .
Interpreting Conflicting Spectroscopic Data Q5: How should researchers address contradictions between NMR data and computational predictions (e.g., chemical shift mismatches)? A5:
- Dynamic Effects : Consider rotational barriers (e.g., hindered amide rotation) causing signal splitting; use variable-temperature NMR to assess conformational exchange .
- Solvent Artifacts : Verify solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) and residual proton signals .
- DFT Validation : Compare experimental shifts with computed values (e.g., using B3LYP/6-311+G(d,p)) to identify misassigned peaks .
Biological Activity Profiling Q6: What methodological frameworks are suitable for evaluating this compound’s bioactivity (e.g., antioxidant potential)? A6:
- DPPH Radical Scavenging Assay : Measure IC₅₀ values at 517 nm, using ascorbic acid as a positive control .
- Cellular Assays : Test cytotoxicity (MTT assay) and ROS inhibition in relevant cell lines (e.g., HepG2) .
- SAR Analysis : Modify substituents (e.g., fluorophenyl vs. chlorophenyl) to correlate structure with activity trends .
Data Analysis and Validation
Handling Crystallographic Disorder Q7: What strategies mitigate disorder in heterocyclic regions during structural analysis? A7:
- Multi-Component Refinement : Split disordered atoms into partial occupancies using SHELXL’s PART instruction .
- Geometric Restraints : Apply SIMU/DELU restraints to manage thermal motion discrepancies .
- Twinned Data : Use SHELXL’s TWIN/BASF commands for twinned crystals, validated by Hooft parameter analysis .
Validating Hydrogen-Bonding Networks Q8: How can weak intermolecular interactions (e.g., C–H⋯F) be confidently assigned in crystal structures? A8:
- Hirshfeld Surface Analysis : Map interaction fingerprints (e.g., dₙₒᵣₘ vs. dᵢ) to quantify contacts using CrystalExplorer .
- Electrostatic Potential Maps : Generate ESP plots (e.g., via Merz-Kollman charges) to identify electrophilic/nucleophilic regions influencing packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
